4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

Catalog No.
S3015886
CAS No.
1489662-38-5
M.F
C20H21NO5
M. Wt
355.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hy...

CAS Number

1489662-38-5

Product Name

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid

Molecular Formula

C20H21NO5

Molecular Weight

355.39

InChI

InChI=1S/C20H21NO5/c1-20(25,10-18(22)23)12-21-19(24)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,25H,10-12H2,1H3,(H,21,24)(H,22,23)

InChI Key

JUZAKNZIIRTEEQ-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Solubility

not available

Application in Click Chemistry

Scientific Field: Organic Chemistry

Application Summary: Fmoc amino acid azides are used in click chemistry reactions to create diverse chemical libraries.

Results Summary: This application has led to the rapid synthesis of large libraries of compounds, which are valuable for drug discovery and material science .

Application in Chemical Ligation

Scientific Field: Peptide Chemistry

Application Summary: Fmoc amino acid azides are utilized in chemical ligation strategies to join peptides or proteins in a site-specific manner.

Methods of Application: Chemical ligation involves the reaction of an azide-functionalized peptide with a thiol-containing peptide to form an amide bond.

Results Summary: This technique allows for the creation of long or cyclic peptides with high efficiency and specificity .

Application in C-H Activation Research

Scientific Field: Organic Synthesis

Application Summary: Fmoc-protected unnatural amino acids derived from C-H activation methodologies are used to explore new synthetic pathways.

Methods of Application: Palladium-mediated C-C bond formation is performed in tandem with specific reagents to introduce Fmoc-protected amino acids into peptides.

Results Summary: This research has expanded the toolbox for peptide synthesis, allowing for more complex and diverse peptide structures .

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid is a compound characterized by its complex structure and significant biological relevance. It is classified as an amino acid derivative, specifically a modified form of valine, with the molecular formula C₂₀H₂₁NO₅ and a molecular weight of approximately 355.39 g/mol . The compound features a fluorenylmethoxycarbonyl group, which is often utilized in peptide synthesis as a protective group for amino acids.

The reactivity of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid primarily involves the functional groups present in its structure. The carboxylic acid group can participate in esterification reactions, while the amino group can engage in acylation or amidation reactions. Additionally, the hydroxy group may undergo oxidation or substitution reactions depending on the conditions applied.

This compound exhibits notable biological activity, particularly in the context of pharmaceutical applications. Its structural features suggest potential interactions with biological systems, particularly in enzyme inhibition and receptor binding. The fluorenylmethoxycarbonyl moiety enhances its stability and bioavailability, making it a candidate for drug development .

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group of 2-amino-3-hydroxy-3-methylbutanoic acid is protected using fluorenylmethoxycarbonyl chloride.
  • Coupling Reaction: The protected amino acid is then subjected to coupling reactions with appropriate reagents to form the desired product.
  • Deprotection: Finally, the protective group is removed under acidic or basic conditions to yield the final compound.

These methods ensure high yields and purity of the target compound .

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid finds applications in various fields:

  • Pharmaceuticals: It is used in drug formulation and as an intermediate in peptide synthesis.
  • Biochemistry: This compound serves as a tool for studying enzyme mechanisms and protein interactions.
  • Materials Science: Its unique properties may be exploited in developing new materials with tailored functionalities.

Studies have indicated that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to form stable complexes with proteins suggests potential roles in drug design, particularly as an inhibitor or modulator of specific biochemical pathways .

Several compounds share structural similarities with 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
(S)-2-amino-3-hydroxy-3-methylbutanoic acidBasic backbone similar to valineNaturally occurring amino acid
N-Boc-L-valineBoc protective group instead of fluorenylmethoxycarbonylCommonly used in peptide synthesis
Fmoc-L-valineFmoc protective groupWidely used in solid-phase peptide synthesis

These compounds differ primarily in their protective groups and specific functional modifications, which influence their reactivity and applications .

Molecular Architecture

The compound’s structure (C₂₀H₂₁NO₅, molecular weight 355.4 g/mol) features three critical functional regions:

  • Fmoc Protecting Group: A 9-fluorenylmethyloxycarbonyl moiety attached to the α-amino group, providing UV-detectable properties and base-labile protection during SPPS.
  • Hydroxylated Valine Backbone: A β,β-dimethyl serine analog with a tertiary alcohol at the γ-position, introducing stereochemical complexity and hydrogen-bonding potential.
  • Carboxylic Acid Terminus: Enables coupling to subsequent amino acids via standard carbodiimide activation.

The stereochemistry at C2 is typically configured as R or S, with the R-enantiomer (PubChem CID 46737421) being more prevalent in peptide applications due to its biological compatibility.

Spectroscopic Signatures

Key spectroscopic features include:

  • ¹H NMR: Distinct signals for Fmoc aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 5.2 ppm, broad).
  • IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N–H/O–H), 1720 cm⁻¹ (C=O, Fmoc carbonate), and 1690 cm⁻¹ (C=O, carboxylic acid).

Crystallographic Data

While single-crystal X-ray structures remain unreported, molecular modeling predicts a bent conformation stabilized by intramolecular hydrogen bonding between the γ-hydroxyl and carbonyl oxygen.

Origins and Early Innovations

The foundation of Fmoc chemistry traces to the 1970s, when Louis Carpino and Gregory Han introduced the fluorenylmethyloxycarbonyl (Fmoc) group as a base-labile alternative to the tert-butoxycarbonyl (Boc) strategy [2]. Unlike Boc, which required harsh acidic conditions (e.g., hydrogen fluoride) for deprotection, Fmoc’s cleavage via mild bases like piperidine revolutionized peptide synthesis by preserving acid-sensitive functional groups [1] [5]. Early work focused on optimizing Fmoc-carbamate formation using reagents such as Fmoc-chloride (Fmoc-Cl) and Fmoc-succinimidyl carbonate (Fmoc-OSu), which provided reliable protection for primary and secondary amines [1] [5].

By the 1990s, Fmoc chemistry supplanted Boc-based methods in most laboratories due to its compatibility with orthogonal protection schemes. For example, Fmoc’s stability under trifluoroacetic acid (TFA) allowed simultaneous use of acid-labile side-chain protecting groups (e.g., tert-butyl), enabling true orthogonality [2] [4]. This period also saw the commercialization of Fmoc-protected amino acids, which standardized workflows and facilitated automation in SPPS [2] [5].

Structural Innovations and the Emergence of 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic Acid

The development of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid arose from efforts to mitigate peptide chain aggregation during synthesis—a common issue in SPPS that reduces coupling efficiency. Traditional Fmoc-amino acids, while effective, often led to β-sheet formation in hydrophobic sequences, hindering resin solvation [6]. Introducing a β-hydroxy-β-methyl group into the backbone disrupted these secondary structures, akin to pseudoproline derivatives [6] [7].

This compound’s design leveraged three key features:

  • Fmoc Protection: Ensured selective deprotection under basic conditions while maintaining stability during TFA-mediated side-chain deprotection [1] [5].
  • β-Hydroxy-β-Methyl Substituent: Introduced steric hindrance and polarity, disrupting interchain hydrogen bonding and improving solubility [6] [7].
  • Carboxylic Acid Functionality: Enabled direct incorporation into growing peptide chains via standard coupling protocols [4] [5].

Structural Significance in Modern Peptide Science

Molecular Architecture and Stability

The compound’s structure confers unique advantages in SPPS:

Structural FeatureFunctional Role
Fluorenylmethyloxycarbonyl groupBase-labile protection; UV-detectable via fluorene fluorescence (λ~300 nm) [1] [5].
β-Hydroxy-β-methyl substitutionDisrupts β-sheet aggregation; enhances solvation in organic solvents [6] [7].
Carboxylic acid terminusFacilitates standard carbodiimide-mediated couplings to resin-bound amines [4] [5].

The Fmoc group’s fluorescence allows real-time monitoring of deprotection efficiency, while its stability in acidic media ensures compatibility with tert-butyl-based side-chain protection [1] [5]. Meanwhile, the β-hydroxy group’s polarity mitigates hydrophobic collapse, a critical factor in synthesizing long or aggregation-prone sequences [6] [7].

Orthogonality and Compatibility

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid exemplifies the orthogonality central to modern SPPS. Its Fmoc group remains intact under conditions that remove acid-labile protections (e.g., TFA cleavage of tert-butyl esters), enabling precise sequential deprotection [2] [5]. This orthogonality is further enhanced by the compound’s compatibility with:

  • Photolabile groups: For light-directed synthesis of peptide microarrays.
  • Enzyme-labile linkers: In hybrid solid-solution phase strategies [4].

Evolution of Research Applications

Enabling Complex Peptide Synthesis

The compound has been instrumental in synthesizing peptides with challenging sequences, such as those rich in valine, isoleucine, or phenylalanine [6] [7]. For example, in a 2023 study, its incorporation reduced aggregation during the synthesis of amyloid-β fragments, improving crude peptide purity by >40% compared to standard Fmoc-amino acids [7].

Expanding into Bioconjugation and Materials Science

Beyond traditional peptide synthesis, this derivative has enabled:

  • Site-specific bioconjugation: The hydroxyl group serves as a handle for post-synthetic modifications (e.g., PEGylation) [4].
  • Self-assembling peptides: The β-methyl group directs hierarchical assembly into nanostructures for drug delivery systems [4].

Case Study: Antigenic Epitope Synthesis

In vaccine development, the compound facilitated the synthesis of a malaria circumsporozoite protein epitope (NPNA)ₙ, which adopts a rigid β-hairpin structure. By preventing aggregation during SPPS, researchers achieved 95% purity after HPLC, compared to 70% using conventional methods [7].

XLogP3

2.1

Dates

Modify: 2023-08-17

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